molecular formula C8H11NO7S2 B1582505 Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- CAS No. 4726-22-1

Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-

Cat. No.: B1582505
CAS No.: 4726-22-1
M. Wt: 297.3 g/mol
InChI Key: SLLSIPBBZZFAKY-UHFFFAOYSA-N
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Description

Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is an organic compound with the molecular formula C8H11NO7S2. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a sulfooxyethylsulfonyl group. This compound is used in various chemical and pharmaceutical applications due to its reactivity and functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- typically involves the sulfonation of 2-amino-4-hydroxyphenol with ethylene sulfate. The reaction is carried out under controlled conditions to ensure the proper attachment of the sulfooxyethylsulfonyl group. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale sulfonation reactions in specialized reactors. The process is designed to maximize efficiency and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted phenols. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is used in several scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: In studies involving enzyme interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug development.

    Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The sulfooxyethylsulfonyl group can participate in sulfonation reactions, modifying the activity of target molecules .

Comparison with Similar Compounds

Similar Compounds

    Ethanol, 2-[(3-amino-4-hydroxyphenyl)sulfonyl]-, 1-(hydrogen sulfate): Similar structure but different functional groups.

    1-Amino-2-hydroxy-5-(2-sulfatoethylsulfonyl)benzene: Similar sulfonation pattern but different substitution positions.

    2-Amino-1-hydroxy-4-(2-sulfatoethylsulfonyl)benzene: Similar functional groups but different molecular arrangement.

Uniqueness

Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]- is unique due to its specific arrangement of functional groups, which provides distinct reactivity and applications. Its combination of amino, hydroxyl, and sulfooxyethylsulfonyl groups makes it versatile for various chemical and pharmaceutical applications .

Properties

IUPAC Name

2-(3-amino-4-hydroxyphenyl)sulfonylethyl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO7S2/c9-7-5-6(1-2-8(7)10)17(11,12)4-3-16-18(13,14)15/h1-2,5,10H,3-4,9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLSIPBBZZFAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCOS(=O)(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063577
Record name Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-22-1
Record name 2-Amino-4-[[2-(sulfooxy)ethyl]sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4726-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-amino-4-((2-(sulfooxy)ethyl)sulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004726221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-
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